molecular formula C11H15FO2 B7907383 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol CAS No. 42831-91-4

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7907383
CAS No.: 42831-91-4
M. Wt: 198.23 g/mol
InChI Key: SWPBLQMTDWMNRX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-6-methoxybenzaldehyde and 2-methyl-2-propanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 1-(3-Fluoro-6-methoxyphenyl)-2-propanol
  • 3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol
  • 3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol

Comparison: 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol is unique due to the presence of a methyl group on the propanol chain, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBLQMTDWMNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254978
Record name 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42831-91-4
Record name 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42831-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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